3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine
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Overview
Description
3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine core substituted with a fluorophenyl group and a piperazine ring linked to an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole derivative, followed by the formation of the piperazine ring, and finally the coupling with the pyridazine core. Key steps may include:
Oxazole Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Piperazine Synthesis: The piperazine ring can be formed through nucleophilic substitution reactions involving dihaloalkanes and amines.
Coupling Reactions: The final coupling step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the fluorophenyl group to the pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol: Another oxazole derivative with similar structural features.
2-[2-(2,6-Dichlorophenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: A compound with a different core structure but similar functional groups.
Uniqueness
3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is unique due to its combination of a pyridazine core with a fluorophenyl group and an oxazole-linked piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-14-16(12-21-26-14)13-24-7-9-25(10-8-24)19-6-5-18(22-23-19)15-3-2-4-17(20)11-15/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJVZZBLKBGHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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